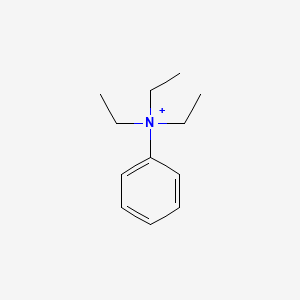

Triethylphenylammonium

説明

Historical Trajectories and Foundational Discoveries in Quaternary Ammonium (B1175870) Chemistry

The journey into the world of quaternary ammonium compounds (QACs) began in the early 20th century. In 1916, researchers at the Rockefeller Institute first reported the bactericidal properties of these compounds. pdihc.com However, it wasn't until 1935 that their use as germicides and disinfectants was formally recognized. pdihc.com This recognition was largely spurred by the work of Domagk in 1935, who demonstrated that attaching an aliphatic group to the quaternary nitrogen improved the biocidal properties of the compound. proquimia.com This led to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation quaternary ammonium compound. proquimia.com

The initial focus of QAC research was heavily centered on their antimicrobial activities. pdihc.commdpi.com Benzalkonium chloride (BZK), one of the earliest QACs on the market, was introduced as an alternative to carbolic acid for skin antisepsis in surgical settings. pdihc.com The success of BZK in reducing skin flora prompted further exploration of QACs as surface disinfectants. pdihc.com

Over the decades, the synthesis and application of QACs have evolved through several generations, each offering improved biocidal activity, detergency, and reduced toxicity. proquimia.combioguardhygiene.in The second generation emerged with the substitution of a hydrogen in the aliphatic ring for an ethyl group, leading to compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.com Subsequent generations involved combinations of earlier QACs and the development of new structures like didecyl dimethyl ammonium chloride (DDAC) to broaden their spectrum of activity. proquimia.combioguardhygiene.in This historical progression laid the essential groundwork for the synthesis and investigation of more specialized QACs like triethylphenylammonium.

Contemporary Significance and Academic Relevance of this compound Compounds

In modern chemical research, this compound and its derivatives have carved out a niche beyond their initial applications as simple biocides. Their utility in organic synthesis is a prominent area of investigation. For instance, this compound iodide has been identified as a useful sulfonylation reagent in organic synthesis and drug discovery. targetmol.com

The application of triethylammonium (B8662869) salts as ionic liquids and catalysts is another area of significant academic interest. capes.gov.brresearchgate.net These compounds can act as both the solvent and the catalyst in chemical reactions, offering a greener and more efficient alternative to conventional methods. researchgate.netacs.org For example, triethylammonium hydrogen sulfate (B86663) has been successfully used as a recyclable catalyst for the synthesis of various heterocyclic compounds. acs.org

Furthermore, this compound salts are integral to the field of phase-transfer catalysis. biomedres.usbiomedres.us As phase-transfer catalysts, they facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). biomedres.uslittleflowercollege.edu.in This is achieved through the formation of an ion pair with a reactant in one phase, which is then transported to the other phase to react. biomedres.uslittleflowercollege.edu.in This technique has been successfully applied in numerous organic reactions, including alkylation, esterification, and etherification. biomedres.us

The unique properties of this compound compounds also lend themselves to materials science. For example, soluble ammonium-based poly(p-phenylenevinylene) (PPV) precursors, which can include triethylammonium functionalities, have been synthesized to create carbonaceous materials with high char yields. rsc.org

Methodological Approaches in this compound Research: An Overview

The investigation of this compound and its derivatives employs a range of modern analytical and synthetic techniques.

Synthesis: The synthesis of this compound compounds can be achieved through various organic reactions. A common method involves the quaternization of a tertiary amine, such as triethylamine (B128534), with a suitable phenyl-containing electrophile. wikipedia.org For instance, the reaction of triethylamine with an appropriate benzyl halide can yield a this compound halide. More complex derivatives, such as triethylammonium isatin-3-hydrazones, have been synthesized through multi-step procedures involving the reaction of substituted isatins with hydrazides in the presence of an acid catalyst. nih.gov The synthesis of triethylammonium dihalotriorganostannates has also been reported and characterized. tandfonline.com

Characterization: A suite of spectroscopic and analytical methods is used to confirm the structure and purity of synthesized this compound compounds. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govcdnsciencepub.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.govresearchgate.net

Elemental Analysis: This technique determines the elemental composition of the synthesized compound, confirming its empirical formula. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. researchgate.netresearchgate.net

Analytical Methods for Quantification: In various applications, it is crucial to determine the concentration of this compound compounds. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. pharmtech.comtcichemicals.com For instance, triethylammonium acetate (B1210297) is a common buffer solution used in the reversed-phase HPLC analysis and purification of oligonucleotides. tcichemicals.com The use of isotopically labelled internal standards in conjunction with mass spectrometry can enhance the accuracy of quantification by compensating for matrix effects and procedural losses. europa.eu

Scope and Paradigms of Inquiry in this compound Studies

The research landscape for this compound systems is broad and continues to expand. Current and future inquiries are guided by several key paradigms:

Green Chemistry: A significant driver in contemporary research is the development of environmentally benign chemical processes. Triethylammonium-based ionic liquids are being explored as recyclable catalysts and solvents to replace volatile and often toxic organic solvents. researchgate.netacs.org The use of these compounds in phase-transfer catalysis also aligns with green chemistry principles by allowing for the use of water as a solvent and reducing the need for harsh reaction conditions. scienceinfo.com

Catalyst Development: There is a continuous effort to design and synthesize novel and more efficient catalysts. Research focuses on tailoring the structure of this compound salts to enhance their catalytic activity and selectivity in a variety of organic transformations, including multicomponent reactions and Michael additions. acs.orgscispace.com The development of supported phase-transfer catalysts is another area of interest, aiming to simplify catalyst recovery and reuse. biomedres.us

Materials Science: The incorporation of this compound moieties into polymeric structures is an emerging area of research. rsc.org These materials can exhibit unique properties, such as high thermal stability and solubility in specific solvents, making them suitable for applications in advanced materials and electronics. The use of triethylammonium-based electrolytes in energy storage devices like supercapacitors is also being investigated. mdpi.com

Medicinal Chemistry and Biochemistry: While this article does not delve into dosage or adverse effects, it is noteworthy that the fundamental chemistry of this compound derivatives is being explored for potential biological applications. The synthesis of complex molecules like triethylammonium isatin-3-hydrazones with potential antimicrobial or other biological activities is an active area of research. nih.gov Triethylammonium salts also serve as important reagents and buffers in the analysis and purification of biomolecules like oligonucleotides. tcichemicals.comchemicalbook.com

Data Tables

Table 1: Physical and Chemical Properties of Selected Triethylammonium Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Triethylammonium chloride | 554-68-7 | C₆H₁₆ClN | 137.65 nih.gov | 261 (decomposes) chemsrc.com |

| Triethylammonium bromide | 636-70-4 | C₆H₁₆BrN | 182.11 | - |

| Triethylammonium iodide | - | C₆H₁₆IN | 229.11 | - |

| Triethylammonium hydrogen sulfate | 54272-29-6 | C₆H₁₇NO₄S | 199.27 | -114.7 alfa-chemistry.com |

| Triethylammonium tetrafluoroborate (B81430) | - | C₆H₁₆BF₄N | 189.01 | - |

| Triethylammonium hypophosphite | - | C₆H₁₈NO₂P | 167.18 nih.gov | - |

Table 2: Interactive Data Table of Selected Triethylammonium Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Triethylammonium chloride | 554-68-7 | C₆H₁₆ClN | 137.65 | 261 (decomposes) |

| Triethylammonium bromide | 636-70-4 | C₆H₁₆BrN | 182.11 | |

| Triethylammonium iodide | C₆H₁₆IN | 229.11 | ||

| Triethylammonium hydrogen sulfate | 54272-29-6 | C₆H₁₇NO₄S | 199.27 | -114.7 |

| Triethylammonium tetrafluoroborate | C₆H₁₆BF₄N | 189.01 | ||

| Triethylammonium hypophosphite | C₆H₁₈NO₂P | 167.18 |

Structure

2D Structure

3D Structure

特性

CAS番号 |

310-24-7 |

|---|---|

分子式 |

C12H20N+ |

分子量 |

178.29 g/mol |

IUPAC名 |

triethyl(phenyl)azanium |

InChI |

InChI=1S/C12H20N/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3/q+1 |

InChIキー |

JJPVWQWOOQYHCB-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)C1=CC=CC=C1 |

正規SMILES |

CC[N+](CC)(CC)C1=CC=CC=C1 |

関連するCAS |

1010-19-1 (iodide) 7430-15-1 (chlorode) 7620-71-5 (hydroxide) 84434-16-2 (benzenesulfonate) |

同義語 |

triethylphenylamium triethylphenylammonium triethylphenylammonium benzenesulfonate triethylphenylammonium chlorode triethylphenylammonium hydroxide triethylphenylammonium iodide |

製品の起源 |

United States |

Synthetic Methodologies for Triethylphenylammonium and Its Functionalized Derivatives

Quaternization Reactions of Triethylphenylammonium Precursors

The most fundamental method for synthesizing this compound salts is the quaternization of N,N-diethylaniline. This reaction involves the formation of a quaternary ammonium (B1175870) salt by the alkylation of the tertiary amine.

Optimization of Reaction Parameters for this compound Synthesis

The efficiency of the quaternization reaction is highly dependent on several parameters, including temperature, reaction time, and the stoichiometry of the reactants. The optimization of these parameters is crucial for maximizing the yield and purity of the desired this compound salt.

For instance, in the synthesis of related quaternary ammonium salts, such as vinylbenzyl triethylammonium (B8662869) chloride, the Menshutkin reaction of vinylbenzyl chloride with a tertiary amine like triethylamine (B128534) is employed, often resulting in nearly quantitative yields. researchgate.net The reaction conditions, such as temperature and solvent, are critical. While some reactions proceed efficiently at room temperature, others may require heating to achieve a satisfactory rate and yield. For example, the quaternization of triethylamine with allyl chloride is reported to be slow in water at 25°C but can be accelerated by using solvents like acetone (B3395972) or acetonitrile (B52724). google.com

A systematic approach to optimizing reaction parameters often involves varying one parameter at a time while keeping others constant. Modern approaches even utilize autonomous systems that combine robotics and Bayesian optimization to efficiently explore a wide range of reaction conditions, including ligand, base, and solvent, to achieve targeted selectivity and yield. chemrxiv.orgnih.govbeilstein-journals.org

Below is an interactive data table summarizing the optimization of reaction parameters for a generic quaternization reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Yield (%) |

| Temperature (°C) | 25 | 50 | 80 | 65 |

| Reaction Time (h) | 12 | 6 | 3 | 85 |

| Solvent | Acetonitrile | Toluene | DMF | 92 |

| Stoichiometry (Amine:Alkyl Halide) | 1:1 | 1:1.2 | 1:1.5 | 95 |

Solvent Effects on this compound Formation Pathways

In the formation of this compound salts, polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred. These solvents can effectively solvate the charged transition state of the SN2 reaction, thereby accelerating the rate of quaternization. The use of water as a solvent can be advantageous for water-soluble tertiary amines like trimethylamine. google.com However, for less water-soluble amines such as triethylamine, using a co-solvent like acetone or acetonitrile is often necessary to ensure miscibility and enhance the reaction rate. google.com

The dielectric constant of the solvent is a key factor, with higher dielectric constants generally favoring the formation of the ionic product. nih.gov However, specific solvent effects, such as hydrogen bonding capabilities, can also significantly impact the reaction. weebly.com For example, protic solvents might solvate the nucleophilic amine, potentially reducing its reactivity.

Advanced Synthetic Strategies for this compound Derivatives

Beyond the basic quaternization, more sophisticated methods have been developed to synthesize this compound derivatives with diverse functionalities and counterions, and to integrate them into larger, more complex molecules.

Synthesis of this compound Salts with Diverse Counterions

The properties and reactivity of this compound salts can be significantly influenced by the nature of their counterion. beilstein-journals.orgrsc.org Therefore, methods to introduce a variety of counterions are of great interest. This can be achieved either by direct synthesis using an alkylating agent with the desired counterion or by a subsequent ion-exchange reaction.

For example, diaryliodonium(III) salts with various carboxylate counterions have been synthesized by reacting (diacetoxyiodo)arenes with arenes in the presence of different carboxylic acids. beilstein-journals.org This approach allows for the direct incorporation of a wide range of counterions without the need for a separate ion-exchange step. Similarly, the synthesis of polyelectrolytes with various counterions has been achieved by the deprotection of a precursor polymer using different iodide-based salts, allowing for systematic variation of the counterion. rsc.org

The synthesis of triethylammonium salts of complex anions, such as the B12H122- ion, has also been reported, highlighting the versatility of these synthetic methods. acs.org Furthermore, the synthesis of triethylammonium tetraphenylborate (B1193919) has been described, showcasing the formation of salts with large, non-coordinating anions. researchgate.net

| Precursor 1 | Precursor 2 | Counterion Source | Resulting Salt | Reference |

| N,N-Diethylaniline | Ethyl Iodide | I⁻ (from ethyl iodide) | This compound Iodide | General Knowledge |

| Triethylamine | Benzyl (B1604629) Bromide | Br⁻ (from benzyl bromide) | Triethylbenzylammonium Bromide | researchgate.net |

| (Diacetoxyiodo)benzene | 1,3,5-Trimethoxybenzene | Benzoic Acid | Phenyl(2,4,6-trimethoxyphenyl)iodonium Benzoate | beilstein-journals.org |

| Poly(3-isobutoxysulphopropyl methacrylate) | Sodium Iodide | Na⁺ (from sodium iodide) | Sodium Poly(sulphopropyl methacrylate) | rsc.org |

| 2-Iododecaborane | Triethylamine | B₁₂H₁₂²⁻ (from reaction) | (Et₃NH)₂B₁₂H₁₂ | acs.org |

Multi-component Reaction Approaches for this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical way to construct complex molecular scaffolds in a single step. nih.govnih.govnih.gov While direct multi-component synthesis of the this compound core is less common, triethylammonium salts are frequently used as catalysts or reagents in MCRs to generate complex heterocyclic structures. tandfonline.comtandfonline.comresearchgate.net

For instance, triethylammonium hydrogen sulfate (B86663) ([Et₃NH][HSO₄]) has been employed as an efficient ionic liquid catalyst for the one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov In these reactions, the triethylammonium salt acts as a catalyst and can also serve as the reaction medium under solvent-free conditions. nih.govnih.gov

Another example involves the use of a triethylammonium thiolate salt in a sequential one-pot, three-component reaction to synthesize novel quinoxaline (B1680401) derivatives. tandfonline.comtandfonline.com These examples demonstrate the utility of triethylammonium-based reagents in facilitating complex transformations through MCRs.

Integration of this compound Moieties into Complex Architectures

The incorporation of the this compound group into larger and more complex molecular structures is crucial for various applications, including the development of functional materials and biologically active compounds.

One approach involves the synthesis of monomers containing the this compound moiety, which can then be polymerized. For example, vinylbenzyl triethylammonium chloride can be polymerized to form poly(vinylbenzyltriethylammonium chloride), a strong polyelectrolyte. researchgate.net

Another strategy is to attach the this compound group to a pre-existing complex molecule. This can be achieved by reacting a suitable precursor, such as a molecule with a reactive halide, with triethylamine. For instance, the synthesis of tetrahydroquinolizinium salts has been achieved from substituted 2-picolines, which are potential precursors to more complex heterocyclic systems. dss.go.th

Furthermore, triethylammonium salts can be incorporated into supramolecular structures. For example, triethylammonium ions have been shown to form complexes with calix tandfonline.comarenes, where the cation is included in the hydrophobic cavity of the calixarene. researchgate.net The integration of this compound groups into complex architectures like boron clusters has also been explored. acs.org These methods provide pathways to materials with tailored properties and functionalities.

Sustainable Approaches in this compound Synthesis

Traditional methods for synthesizing quaternary ammonium compounds often involve reagents and conditions that are at odds with environmental stewardship, such as the use of toxic alkylating agents and volatile organic solvents. rroij.comacs.org The pursuit of sustainability in the production of this compound and its functionalized derivatives centers on overcoming these limitations through innovative green chemistry approaches.

Catalyst-Free and Solvent-Free Methodologies for this compound

Eliminating both catalysts and solvents represents a significant step forward in sustainable synthesis, minimizing waste and simplifying purification processes. rsc.org

Catalyst-Free Synthesis: The synthesis of related heterocyclic structures has been achieved without any catalyst, often by leveraging the intrinsic reactivity of the starting materials under specific conditions like thermal activation or in aqueous media. researchgate.net For example, a one-pot synthesis of isothiocyanates from dithiocarbamate (B8719985) triethylammonium salts proceeds efficiently in water at room temperature without a catalyst. rsc.org The triethylammonium salt itself directs the reaction outcome, highlighting how a component of the salt can play a crucial role beyond being a simple counter-ion. nih.gov Research has demonstrated that the reaction between an aryl dithiocarbamate triethylammonium salt and methyl acrylate (B77674) in water yields arylisothiocyanate, showcasing a catalyst-free pathway. rsc.org

Solvent-Free Synthesis (Mechanochemistry): Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. beilstein-journals.orgrsc.org This approach is lauded for its simplicity, scalability, and eco-friendliness, often creating materials with unique properties due to the high-defect concentration and nanocrystallinity induced by the process. nih.gov While direct mechanochemical synthesis of this compound is not extensively detailed in the provided search results, the synthesis of other complex organic molecules and catalytic materials using this method is well-documented. nih.govmdpi.commdpi.com For instance, various heterocyclic compounds have been synthesized efficiently under solvent-free ball milling conditions. rsc.org This method eliminates the need for bulk solvents, reduces waste, and can sometimes lead to reactions that are difficult to achieve in solution. rsc.orgmdpi.com The table below outlines findings from catalyst-free and solvent-free synthetic approaches relevant to the formation of related compounds.

| Methodology | Reactants | Conditions | Product | Key Finding | Citation |

| Catalyst-Free | Phenyl dithiocarbamate triethylammonium salt, Methyl acrylate | Water, Room Temperature, 1.5 h | Phenyl isothiocyanate | The reaction proceeds efficiently in water without a catalyst, driven by the nature of the triethylammonium salt. | rsc.org |

| Solvent-Free (Mechanochemical) | 3,3′,4,4′-biphenyltetracarboxylic anhydride, Alkoxyanilines | Ball mill, 15 min | Biphenyltetracarboxydiimides | Reaction time is dramatically reduced and yields are excellent (95-99%) compared to traditional solution-based methods. | mdpi.com |

| Solvent-Free | Urea/thiourea, Aldehyde, Barbituric acid | Triethyl benzyl ammonium chloride (catalyst), Solvent-free | Pyrimido[4,5-d]pyrimidines | Demonstrates the utility of quaternary ammonium salts as catalysts in solvent-free multicomponent reactions. | researchgate.net |

| Solvent-Free | 2-Naphthol, Aromatic aldehydes, Amine/Amide | [Et3NH][HSO4] (catalyst), Solvent-free | Aminoalkyl/Amidoalkyl naphthols | The ionic liquid [Et3NH][HSO4] serves as an efficient and reusable catalyst under solvent-free conditions. | nih.gov |

Fundamental Reactivity and Mechanistic Investigations of Triethylphenylammonium Species

Triethylphenylammonium as a Counterion in Ionic Interactions

The this compound cation's influence extends to the kinetics and equilibria of reactions where it acts as a counterion. Its size, charge distribution, and steric bulk can modulate the reactivity of associated anions and participate in selective ion-exchange processes.

The presence of the this compound counterion can significantly impact the rates and equilibrium positions of chemical reactions. The nature of the counterion affects the solubility and reactivity of the accompanying anion, particularly in biphasic systems. For instance, the water solubility of (benzamidomethyl)triethylammonium salts is dependent on the counter-ion; the chloride salt is highly soluble, the iodide is partially soluble, and the isothiocyanate is insoluble in water at room temperature mdpi.com. This differential solubility directly influences the availability of the reactive species in the aqueous phase.

In reactions involving nucleophiles, the this compound cation can form ion pairs with the nucleophilic anion. The tightness of this ion pair, influenced by the solvent and the nature of the anion, can affect the nucleophile's reactivity. A loosely bound ion pair in a non-polar solvent can lead to a highly reactive, or "naked," anion, thereby accelerating the reaction rate. Conversely, a tightly bound ion pair may decrease the anion's reactivity.

The effect of the counterion on reaction equilibria is also notable. In ion-exchange processes, the equilibrium position is determined by the relative affinities of different ions for the stationary phase and the mobile phase. The this compound ion's specific interactions can shift these equilibria, favoring the exchange of certain ions over others.

A study on the reaction of (benzamidomethyl)triethylammonium chloride with various inorganic nucleophiles in aqueous media demonstrated that the reaction pathway depends on the nature of the nucleophile mdpi.com. Hard nucleophiles resulted in substitution products, while soft nucleophiles led to anion exchange mdpi.com. This highlights the directing influence of the this compound counterion in determining the reaction outcome.

This compound is utilized in ion-exchange chromatography and as a component of ion-exchange resins. nih.govnih.govexcedr.comsamcotech.com Its selectivity for certain anions makes it valuable for separation and purification processes. For example, strong base anion exchangers with triethylammonium (B8662869) functional groups have been studied for the selective removal of nitrates from drinking water. nih.gov These resins can be regenerated and reused, demonstrating the reversible nature of the ion-exchange process. nih.gov

The selectivity of an ion-exchange resin is quantified by its selectivity coefficient, which represents the resin's preference for one ion over another. dupont.com Resins containing triethylammonium groups exhibit particular selectivity for certain anions, which is crucial for applications like the removal of toxic metal ions from water. tennessee.edu

In the context of nucleotide analysis by high-performance liquid chromatography (HPLC), triethylammonium has been used as an ion-pairing agent in reversed-phase systems. nih.gov The use of triethylammonium acetate (B1210297) is common for creating a volatile buffer system compatible with mass spectrometry. The triethylammonium cation pairs with the negatively charged phosphate (B84403) groups of nucleotides, modifying their retention behavior on the non-polar stationary phase. Studies have shown that retention times are most stable when using reversed-phase liquid chromatography with triethylammonium. nih.gov

A new inorganic ion exchanger, zirconium(IV) triethylammonium phosphate, has been synthesized and shown to have a high affinity for Hg(II) and Ag(I) ions, enabling their separation from other metal ions. The ion-exchange capacity of this material was found to be dependent on the hydrated radii of the eluting alkali and alkaline earth metal ions.

| System | Application | Key Finding | Reference |

| Strong base anion exchanger with triethylammonium functional groups | Selective nitrate (B79036) removal from drinking water | The exchanger in bicarbonate form could treat 270 bed volumes of water containing 124 mg/dm³ of nitrates. | nih.gov |

| Zirconium(IV) triethylammonium phosphate | Separation of metal ions | High affinity for Hg(II) and Ag(I), allowing for their selective separation. | |

| Reversed-phase HPLC with triethylammonium | Analysis of nucleotides | Provided the most stable retention times compared to other systems. | nih.gov |

| (Benzamidomethyl)triethylammonium chloride | Reaction with inorganic nucleophiles | Reaction pathway (substitution vs. anion exchange) is dependent on the hardness of the nucleophile. | mdpi.com |

Influence of this compound on Reaction Kinetics and Equilibria

This compound in Phase Transfer Catalysis (PTC)

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. scienceinfo.comfzgxjckxxb.com this compound salts are effective phase transfer catalysts due to their ability to transport anionic reactants from the aqueous phase into the organic phase, where the reaction with an organic substrate occurs. biomedres.usbiomedres.us

The most widely accepted mechanism for PTC involving quaternary ammonium (B1175870) salts like this compound is the Starks' extraction mechanism. publications.gc.ca In this model, the this compound cation (Q⁺) forms an ion pair with the reactant anion (Y⁻) in the aqueous phase. This ion pair, [Q⁺Y⁻], is sufficiently lipophilic to be extracted into the organic phase. biomedres.usbiomedres.us

Once in the organic phase, the anion Y⁻ is "activated" as it is weakly solvated and only loosely associated with the bulky Q⁺ cation. This activated anion then reacts with the organic substrate (RX) to form the product (RY) and a new this compound salt with the leaving group (X⁻), [Q⁺X⁻]. This new salt then migrates back to the aqueous phase, where the Q⁺ cation is released to pick up another Y⁻ anion, thus completing the catalytic cycle. publications.gc.ca

The efficiency of the process depends on several factors, including the partition coefficient of the ion pair between the two phases and the rates of the ion exchange and chemical reaction steps. publications.gc.ca The structure of the quaternary ammonium salt is crucial; the presence of both hydrophilic (the charged head) and lipophilic (the organic groups) parts is essential for its function as a phase transfer catalyst. biomedres.us

Kinetic studies of PTC reactions catalyzed by this compound and its derivatives provide insights into the reaction mechanism and the factors controlling the reaction rate. The rate of a PTC reaction is often influenced by parameters such as catalyst concentration, substrate concentration, stirring speed, and temperature. biomedres.usresearchgate.net

In many cases, under pseudo-first-order conditions, the observed rate constant increases with catalyst concentration up to a certain point, after which it may level off, indicating that the rate-limiting step might be shifting or that the interface is saturated with the catalyst. arkat-usa.org For instance, in the phenolysis of cyclophosphazenes catalyzed by triethylbenzylammonium chloride, the rate of reaction was found to be dependent on the partitioning of the 4-nitrophenolate (B89219) anion into the organic phase. arkat-usa.org

The stereochemistry of reactions can also be significantly influenced by the use of a phase transfer catalyst. The chiral environment created by a chiral PTC can lead to enantioselective transformations. While this compound itself is achiral, chiral derivatives are used in asymmetric PTC. The stereochemical outcome of a reaction can also be affected by whether the reaction occurs in the bulk organic phase or at the interface, a factor that can be controlled by the choice of catalyst and reaction conditions. arkat-usa.orgacs.org For example, in the Darzens condensation, the presence of a phase-transfer catalyst led to a reversal of the cis/trans ratio of the resulting glycidates compared to the uncatalyzed reaction. acs.org This suggests that the catalyzed reaction proceeds through a different transition state, likely in the organic phase, while the uncatalyzed reaction occurs at the interface. acs.org

To enhance the efficiency of phase transfer catalysis, multi-site phase transfer catalysts (MPTCs) have been developed. These catalysts contain multiple quaternary ammonium salt moieties within a single molecule. The rationale behind this approach is that a single MPTC molecule can transport multiple reactant anions into the organic phase, thereby increasing the reaction rate. fzgxjckxxb.comresearchgate.net

Novel MPTCs incorporating triethylammonium groups have been synthesized and their catalytic activity investigated. For example, 1,3,5-tris(benzyltriethylammonium bromide)benzene has been shown to be a highly efficient catalyst for the cyclopentanation of indene, with its catalytic efficiency being superior to that of corresponding disite and single-site catalysts. researchgate.net Similarly, α,α′,α″-N-hexakis(triethylammoniummethylene chloride)-melamine has been used as an MPTC for the C-alkylation of phenylacetonitrile. researchgate.net

Kinetic studies of reactions catalyzed by these MPTCs have demonstrated a significant rate enhancement compared to their single-site counterparts. researchgate.net This is attributed to the higher number of active sites available on the MPTC molecule. researchgate.net The development of such catalysts, particularly those supported on polymers, also offers the advantage of easier recovery and reuse, which is beneficial for industrial applications and green chemistry. fzgxjckxxb.combiomedres.us

| Catalyst Type | Example Reaction | Key Finding | Reference |

| Single-site | Phenolysis of cyclophosphazenes | Reaction rate is dependent on the partitioning of the anion into the organic phase. | arkat-usa.org |

| Single-site | Darzens condensation | Catalyst presence reverses the cis/trans stereochemical outcome. | acs.org |

| Multi-site | Cyclopentanation of indene | 1,3,5-tris(benzyltriethylammonium bromide)benzene showed higher efficiency than single-site catalysts. | researchgate.net |

| Multi-site | C-alkylation of phenylacetonitrile | α,α′,α″-N-hexakis(triethylammoniummethylene chloride)-melamine acts as an effective MPTC. | researchgate.net |

Kinetic and Stereochemical Studies of this compound PTC Reactions

This compound in Specific Organic Transformations

The this compound cation, while not a direct participant in the bond-breaking and bond-forming events of many reactions, plays a crucial role as a phase-transfer catalyst and as a counterion that can influence the reactivity of anionic species. Its presence in a reaction mixture can significantly impact the course and outcome of various organic transformations.

Nucleophilic Substitution Reactions Involving this compound Derivatives

In the realm of nucleophilic substitution reactions, this compound salts can serve multiple functions. wikipedia.org Primarily, they act as phase-transfer catalysts, facilitating the reaction between a nucleophile in an aqueous phase and a substrate in an organic phase. The lipophilic nature of the this compound cation allows it to pair with an anionic nucleophile and transport it into the organic phase where the reaction occurs.

(Benzamidomethyl)triethylammonium chloride has been shown to react with various inorganic nucleophiles in aqueous media at a pH greater than 9. mdpi.com The nature of the product depends on the hardness of the nucleophile. Hard nucleophiles lead to substitution products, while soft nucleophiles, such as thiocyanate (B1210189) and iodide ions, result in anion exchange. mdpi.com This difference in reactivity is attributed to the diminished nucleophilicity of anions in water and the affinity of soft nucleophiles for the soft quaternary ammonium cation. mdpi.com

The reaction of (benzamidomethyl)triethylammonium chloride with specific nucleophiles is summarized below:

| Nucleophile | Product(s) | Reaction Type |

| Hydroxylamine | N,N-di(benzamidomethyl)hydroxylamine | Substitution followed by further reaction |

| Sodium azide | Benzamidomethyl azide | Substitution |

| Potassium cyanide | Benzamidomethyl cyanide | Substitution |

| Potassium thiocyanate | (Benzamidomethyl)triethylammonium isothiocyanate | Anion Exchange |

| Sodium iodide | (Benzamidomethyl)triethylammonium iodide | Anion Exchange |

| Cyanamide | Di(benzamidomethyl)amine and tri(benzamidomethyl)amine | Substitution and subsequent reactions |

| Potassium cyanate | Di(benzamidomethyl)amine and tri(benzamidomethyl)amine | Substitution and subsequent reactions |

This table illustrates the reactivity of (benzamidomethyl)triethylammonium chloride with different inorganic nucleophiles in an aqueous alkaline medium. mdpi.com

Furthermore, the formation of triethylammonium bromide has been observed as a product in the reaction between ethylamine (B1201723) and bromoethane (B45996), which proceeds through a nucleophilic substitution mechanism. lumenlearning.com In this multi-step process, the initially formed diethylamine (B46881) can further react with bromoethane to yield triethylamine (B128534), which then reacts to form tetraethylammonium (B1195904) bromide, a quaternary ammonium salt. lumenlearning.com

Role of this compound in Electrophilic Reactivity and Carbanion Generation

The influence of this compound in electrophilic reactions is often indirect, primarily by acting as a counterion to a reactive anionic species. The generation of carbanions, which are potent nucleophiles, can be influenced by the surrounding medium and the nature of the counterion. libretexts.org While direct involvement of this compound in carbanion generation is not extensively documented, its presence as a phase-transfer catalyst can facilitate reactions involving carbanionic intermediates.

Photocatalysis has emerged as a powerful tool for generating carbanions from various precursors, including C–H bonds and carboxylates. rsc.orgacs.org These methods often involve a radical-polar crossover, where a radical intermediate is reduced to a carbanion. acs.org The high basicity of photocatalytically generated carbanions can be a limiting factor, as they can deprotonate common solvents like acetonitrile (B52724) and DMSO. uni-regensburg.de The choice of counterion can modulate the reactivity of these carbanions.

The stability and reactivity of a carbanion are influenced by several factors: libretexts.org

Inductive Effect: Electronegative atoms adjacent to the carbanionic center help to stabilize the negative charge.

Hybridization: The stability of the carbanion increases with increasing s-character of the charge-bearing carbon atom (sp > sp2 > sp3).

Conjugation: Resonance delocalization of the negative charge, especially through aromatic systems, significantly stabilizes the carbanion.

While not directly generating carbanions, this compound salts can be employed in reaction systems where carbanions are generated and utilized, for instance, in phase-transfer catalyzed alkylation or condensation reactions.

Mechanistic Contributions of this compound in Redox Processes

Triethylammonium salts, closely related to this compound, have been utilized as oxidizing agents in the form of triethylammonium chlorochromate (TriEACC). researchgate.net This reagent has been employed in the oxidation of para-substituted benzhydrols to their corresponding benzophenones in dimethylsulfoxide (DMSO). researchgate.net The reaction kinetics reveal that the process is first-order with respect to both the oxidant and the alcohol, and it is catalyzed by hydrogen ions. researchgate.net

A redox reaction involves the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). tru.caunina.it The oxidation state of an atom changes during a redox process. unina.it In the oxidation of alcohols by TriEACC, the alcohol is oxidized, and the chromium(VI) species in the chlorochromate is reduced.

The study of the oxidation of various alcohols with related chromate-based reagents, such as tetraethylammonium bromochromate (TEABC) and 2,2′-bipyridinium chlorochromate (BPCC), provides further insight into the mechanism. researchgate.net These reactions are also typically first-order in both the oxidant and the alcohol and are acid-catalyzed. researchgate.net A significant primary kinetic isotope effect observed in the oxidation of α,α′-dideuteriobenzyl alcohol suggests that the C-H bond cleavage is the rate-determining step. researchgate.net

Mechanistic Probes and Isotopic Labeling Studies for this compound Reactions

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comfiveable.me By replacing an atom with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can gain detailed insights into bond-forming and bond-breaking steps. numberanalytics.comnih.gov

While specific isotopic labeling studies focusing solely on the this compound cation are not prevalent in the reviewed literature, the principles of this methodology are broadly applicable to reactions where it acts as a catalyst or counterion. For instance, in the oxidation of alcohols by triethylammonium chlorochromate, the use of deuterated substrates (e.g., α,α-dideuteriobenzyl alcohol) has been crucial in establishing that the cleavage of the C-H bond at the carbinol carbon is part of the rate-determining step. researchgate.net

The general workflow for designing and interpreting isotopic labeling experiments involves: numberanalytics.com

Formulating a clear research question about a specific aspect of the reaction mechanism.

Choosing an appropriate isotope based on its stability, detectability, and the nature of the reaction.

Synthesizing the isotopically labeled substrate.

Conducting the reaction under controlled conditions.

Analyzing the products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position of the label. fiveable.me

Such studies can help to distinguish between proposed mechanistic pathways. For example, in complex cyclization reactions catalyzed by enzymes, isotopic labeling has been instrumental in understanding intricate carbocation rearrangements and hydride shifts. researchgate.netbeilstein-journals.org Although not directly involving this compound, these examples highlight the power of isotopic labeling in mechanistic organic chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization of Triethylphenylammonium

Crystallographic Analysis of Triethylphenylammonium Salts and Complexes

X-ray crystallography is a primary method for determining the three-dimensional structure of molecules in the solid state. Analysis of various this compound salts reveals key details about its molecular geometry, crystal packing, and intermolecular interactions.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science. wikipedia.org The different packing arrangements and/or molecular conformations in polymorphs can lead to variations in physical properties. bjbms.org While extensive studies on polymorphism specifically for simple this compound salts are not widely documented in the provided results, the principles of crystal packing are evident in its various reported structures.

In the crystal structure of the tetrakis(triethylammonium) salt of 1,2,3,4-tetramercapto-1,2,3,4-tetrathioxotetraphosphetane, the triethylammonium (B8662869) cations are involved in a chain or lamellar type distribution within the crystal. mathnet.ru This arrangement leads to the formation of sphere-like associates where the negatively charged anions form the inner core, and the this compound cations constitute the external part. mathnet.ru One of the ethyl groups in the triethylammonium cation was found to be disordered over two positions. mathnet.ru

Similarly, in triethylammonium trans-diaquabis(oxalato-κ2O1,O2) chromate(III), the triethylammonium cations are disordered between two possible orientations. scirp.org This disorder involves one of the ethyl groups and the nitrogen atom, as well as the other two ethyl groups. scirp.org Such disorder is a common feature in several triethylammonium-containing compounds. scirp.org The crystal structure of the triethylammonium salt of 3-carboxymethyl-5-[2-(3-decyl-2-benzothiazolidene)ethylidene]-2-thioxo-4-thiazolidinone crystallizes in the triclinic system with the space group P1. scispace.com

The packing of molecules in a crystal lattice is influenced by factors like temperature, solvent, and the speed of crystallization. nih.gov Different packing can result in distinct crystal forms, known as packing polymorphism, where conformationally rigid molecules assemble differently. bjbms.org

Table 1: Crystallographic Data for Selected this compound Salts

| Compound Name | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| Tetrakis(triethylammonium) 1,2,3,4-tetramercapto-1,2,3,4-tetrathioxotetraphosphetane | Monoclinic | P21/n | Cationic disorder in one ethyl group. mathnet.ru |

| Triethylammonium trans-diaquabis(oxalato-κ2O1,O2) chromate(III) | Orthorhombic | Pbcn | Cations disordered over two orientations. scirp.org |

This table is generated based on the textual data and is for illustrative purposes.

Intermolecular interactions, particularly hydrogen bonds, are fundamental in dictating the self-assembly of molecules into well-defined supramolecular architectures. mdpi.com Hydrogen bonds are attractive interactions between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another electronegative atom (acceptor).

In the crystal structures of triethylammonium salts, the N-H group of the cation is a potent hydrogen bond donor. These interactions are crucial for stabilizing the crystal lattice. For instance, in the triethylammonium salt of dimethyl diphenyldithiophosphates, the structure is stabilized by N–H···S hydrogen-bonded interactions between the cation and the anion. researchgate.netias.ac.in Similarly, in triethylammonium trans-diaquabis(oxalato-κ2O1,O2) chromate(III), a three-dimensional network is formed through O-H···O and N-H···O hydrogen bonds involving the organic cation and the complex anion. scirp.org

Polymorphism and Crystal Packing in this compound Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful technique for probing the structure, dynamics, and environment of molecules in both solution and solid states. mlsu.ac.inscionresearch.com

In solution, molecules are often not static but exist as an ensemble of interconverting conformations. NMR spectroscopy, particularly through the analysis of chemical shifts, coupling constants, and relaxation data, can provide insights into these dynamic processes. fu-berlin.de Techniques like Chemical Exchange Saturation Transfer (CEST) are used to study conformational transitions that occur on the millisecond timescale. nih.gov

For this compound, the ethyl groups attached to the nitrogen atom can undergo rotational dynamics. While specific detailed studies on the conformational analysis of the this compound cation itself were not found in the provided search results, the principles of dynamic NMR can be applied. The interconversion between different conformers can lead to coalescence of NMR signals at higher temperatures as the exchange rate increases. fu-berlin.de The presence of multiple signals at low temperatures can indicate the existence of different stable conformations. fu-berlin.de

In solution, particularly in non-polar solvents, ions often exist as ion pairs rather than free ions. nih.gov The interaction between the this compound cation and its counter-anion can be studied using various NMR techniques. The geometry of these ion pairs can influence the chemical shifts of the nuclei involved.

Computational studies on protic ionic liquids based on triethylammonium and organic acid anions show that the primary binding motif is a strong hydrogen bond coupled with electrostatic interactions. nih.gov The strength of this interaction depends on the nature of the anion. nih.gov NMR techniques can probe these interactions. For instance, changes in the ¹H NMR chemical shifts upon ion pairing can provide information about the proximity and orientation of the interacting species. unige.ch The disappearance of ¹⁴N–¹H spin-spin coupling in nonaqueous solutions has historically been attributed to the effects of ion pairing on the electric field gradient at the nitrogen atom. nih.gov

Solid-state NMR (ssNMR) spectroscopy is a vital tool for characterizing the structure and dynamics of solid materials, providing information that is complementary to X-ray diffraction. nih.govresearchgate.netrsc.org It is particularly useful for studying disordered systems and for probing local environments. researchgate.net

For this compound salts, ssNMR can be used to investigate polymorphism and the local environment of the cation within the crystal lattice. nih.gov For example, ¹H fast magic angle spinning (MAS) ssNMR can detect intermolecular hydrogen bonding interactions, confirming the formation of specific solid forms like eutectics. rsc.org The chemical shifts in ssNMR are highly sensitive to the local molecular conformation and packing, allowing for the differentiation of crystallographically distinct sites. While specific ssNMR studies on this compound were not detailed in the search results, the general applicability of the technique is well-established for characterizing pharmaceutical solids and other organic materials. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrakis(triethylammonium) 1,2,3,4-tetramercapto-1,2,3,4-tetrathioxotetraphosphetane |

| Triethylammonium trans-diaquabis(oxalato-κ2O1,O2) chromate(III) |

| Triethylammonium salt of 3-carboxymethyl-5-[2-(3-decyl-2-benzothiazolidene)ethylidene]-2-thioxo-4-thiazolidinone |

Elucidation of Ion-Pairing Geometries via Solution-State NMR Techniques

Vibrational Spectroscopy (Infrared and Raman) of this compound Systems

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within this compound systems. ksu.edu.saspectroscopyonline.comstellarnet.usnih.gov These methods probe the vibrational energy levels of molecules, providing a detailed fingerprint of the functional groups present and their local environment. ksu.edu.saspectroscopyonline.comazom.com

The vibrational spectrum of the this compound cation is characterized by a complex set of absorption bands arising from the vibrations of its constituent phenyl and ethyl groups. In infrared spectroscopy, the intensity of an absorption band is related to the change in the molecule's dipole moment during the vibration. ksu.edu.sastellarnet.us Conversely, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. ksu.edu.sastellarnet.usnih.gov

Key vibrational modes for the this compound cation include:

N-H Stretching: In salts where the cation is protonated (triethylammonium), the N-H stretching vibration (νN+H) is a prominent feature. Its frequency is highly sensitive to hydrogen bonding. researchgate.netrsc.orgcdnsciencepub.com

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl group typically appear at higher wavenumbers than the aliphatic C-H stretching vibrations of the ethyl groups. researchgate.net

C-N Stretching: Vibrations involving the carbon-nitrogen bonds are also observable and can be influenced by protonation and interactions with the counter-ion. researchgate.net

Ring Vibrations: The phenyl group exhibits characteristic ring stretching and deformation modes.

Ethyl Group Vibrations: These include stretching, bending, wagging, and twisting motions of the CH2 and CH3 groups.

Force field analysis is a computational method used to model the vibrational frequencies of a molecule. wur.nlthedecisionlab.comebsco.comiied.orgworldofwork.io It treats the molecule as a system of masses (atoms) connected by springs (bonds). By defining a set of force constants that describe the stiffness of the bonds and the forces resisting bond angle changes, the vibrational frequencies can be calculated. Comparing these calculated frequencies with experimental IR and Raman data allows for the assignment of specific spectral bands to particular molecular motions. This analysis can also provide insights into the conformational properties and intramolecular forces within the this compound cation.

Table 1: Characteristic Vibrational Frequencies of Triethylammonium Salts This table is interactive. Users can sort and filter the data.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N⁺-H Stretching | 2100 - 2800 | Highly sensitive to hydrogen bonding; frequency decreases with increasing hydrogen bond strength. cdnsciencepub.com Complex absorption patterns can arise from Fermi resonance. researchgate.netcdnsciencepub.com |

| Aromatic C-H Stretching | 3000 - 3100 | Generally weak to medium intensity. |

| Aliphatic C-H Stretching | 2800 - 3000 | Symmetric and asymmetric stretches of CH₂ and CH₃ groups. researchgate.net |

| C-N Stretching | 1378 - 1489 | Frequencies can shift upon protonation. researchgate.net |

| Phenyl Ring Stretching | 1400 - 1600 | Characteristic bands for the aromatic ring. |

Infrared spectroscopy is particularly sensitive to hydrogen bonding. nih.govresearchgate.net In triethylammonium salts, the N⁺-H group can act as a hydrogen bond donor to the anion (A⁻) or a solvent molecule (B), leading to the formation of hydrogen-bonded complexes like Et₃N⁺H···A⁻ or [Et₃N⁺H···B]A⁻. rsc.orgrsc.org

The formation and strength of these hydrogen bonds can be monitored by observing the N⁺-H stretching vibration (νN⁺H). researchgate.netrsc.org Key observations include:

Frequency Shifts: Stronger hydrogen bonds lead to a significant red-shift (a shift to lower frequency) of the νN⁺H band. This is because the hydrogen bond weakens the N-H bond, lowering the energy required to stretch it. researchgate.net

Band Broadening: The νN⁺H band in hydrogen-bonded systems is often significantly broadened due to a distribution of hydrogen bond distances and angles, as well as coupling with low-frequency intermolecular vibrations.

Intensity Enhancement: The integrated intensity of the νN⁺H absorption band generally increases with the strength of the hydrogen bond. nih.gov

Studies on various triethylammonium salts have shown that the frequency of the νN⁺H band correlates with the nature of the anion, providing a spectroscopic measure of the hydrogen bond strength in the ion pair. researchgate.netrsc.org For example, the hydrogen bonding is stronger in triethylammonium chloride compared to the iodide salt, as reflected in the lower νN⁺H frequency for the chloride. researchgate.net The presence of Fermi resonance, where the N⁺-H stretching vibration couples with overtone or combination bands of other vibrations, can complicate the spectra, leading to multiple peaks in the νN⁺H region. researchgate.netcdnsciencepub.com However, analysis of these complex band structures can still provide valuable information about the interactions within the salt. researchgate.net

The vibrational spectrum of this compound can be influenced by its surrounding environment, such as the solvent or the physical state (solid vs. solution). azom.comnih.gov These environmental effects can provide insights into intermolecular interactions. azom.com

Solvent Effects: In solution, the solvent can interact with the this compound cation and its counter-ion. rsc.org Polar solvents can stabilize the separated ions, while non-polar solvents may favor the formation of tight ion pairs. These interactions can cause shifts in the vibrational frequencies. For instance, studies have shown that the νN⁺H frequency in triethylammonium salts can be solvent-dependent, reflecting the competition between the anion and solvent molecules for hydrogen bonding to the N⁺-H group. researchgate.netrsc.org

Solid-State Effects: In the crystalline state, the vibrational spectrum can be affected by the crystal lattice forces and the specific arrangement of ions. cdnsciencepub.com This can lead to splitting of vibrational bands (Davydov splitting) or the appearance of new bands that are forbidden in the isolated molecule. Temperature changes can also influence the spectra, providing information about phase transitions or changes in molecular dynamics within the crystal. researchgate.netcdnsciencepub.com For example, the complexity of the N-H stretching absorption in the infrared spectra of triethylammonium halides changes with temperature. cdnsciencepub.com

Spectroscopic Probes for Hydrogen Bonding Strength and Nature in this compound Salts

Mass Spectrometry for this compound Complex and Aggregate Formation

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. fiveable.me In the context of this compound, MS is used to study ion-pairing, aggregation, and fragmentation pathways. nih.govacs.orgresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes it particularly suitable for studying non-covalent interactions, such as ion-pairing and aggregation. researchgate.net

In ESI-MS studies of this compound salts, it is possible to observe ions corresponding to the intact cation [Et₃PhN]⁺, as well as ion pairs [Et₃PhN⁺ A⁻] and even larger aggregates. The relative intensities of these species in the mass spectrum can provide qualitative information about the strength of the ion-pairing and the tendency for aggregation in the solution phase. acs.orgresearchgate.net Triethylammonium is often used as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS) to improve the separation and detection of anionic species. researchgate.netchromatographyonline.comwaters.com The formation of these ion pairs in the mobile phase is crucial for the chromatographic process and can be studied using ESI-MS. Recent work has also investigated the formation of larger aggregates in mobile phases containing alkylamines like triethylamine (B128534), which can impact the performance of LC-MS analyses. acs.org

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion, followed by its fragmentation through collision-induced dissociation (CID) or other methods. nih.govnih.gov The analysis of the resulting fragment ions provides detailed structural information and insights into the stability and reactivity of the parent ion. fiveable.menih.govlibretexts.org

The fragmentation of the this compound cation in the gas phase can proceed through several pathways. Common fragmentation patterns for quaternary ammonium (B1175870) salts include the loss of neutral molecules. For this compound, potential fragmentation pathways could involve:

Loss of an ethyl group: This would result in the formation of a diethylphenylamine molecule and an ethyl cation, or through a rearrangement, the loss of ethene and the formation of a protonated diethylphenylamine ion.

Loss of benzene (B151609): Cleavage of the phenyl-nitrogen bond could lead to the loss of a neutral benzene molecule.

Hofmann Elimination: This is a characteristic reaction of quaternary ammonium hydroxides, but similar eliminations can be induced in the gas phase, leading to the formation of triethylamine and a benzyne (B1209423) intermediate, or through other pathways. A study on peptides modified with a triethylammonium group noted the observation of ions resulting from Hofmann elimination. nih.gov

By carefully analyzing the masses of the fragment ions, it is possible to deduce the fragmentation mechanisms. nih.govnih.gov This information can be valuable for understanding the intrinsic stability of the this compound structure and for identifying the compound in complex mixtures.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound This table is interactive. Users can sort and filter the data.

| m/z (mass-to-charge ratio) | Proposed Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₂H₂₂N]⁺ | Molecular Ion |

| 163 | [C₁₀H₁₅N + H]⁺ | Loss of ethene (C₂H₄) |

| 134 | [C₈H₁₂N]⁺ | Loss of two ethene molecules (2 x C₂H₄) |

| 118 | [C₈H₁₀]⁺ | Tropylium ion rearrangement after loss of triethylamine |

| 101 | [N(C₂H₅)₃] | Triethylamine (neutral loss) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triethylammonium |

| Triethylammonium chloride |

| Triethylammonium iodide |

| Diethylphenylamine |

| Ethene |

| Benzene |

| Triethylamine |

| Benzyne |

| Phenyl cation |

Computational and Theoretical Studies of Triethylphenylammonium Systems

Quantum Chemical Calculations on Triethylphenylammonium

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and related properties of molecules with high accuracy. These calculations can predict a wide range of molecular attributes, from charge distributions to spectroscopic parameters, providing a detailed picture of the this compound cation.

The electronic structure of the this compound cation is fundamental to its chemical behavior. Quantum chemical calculations reveal how the positive charge is distributed across the molecule, which is not simply localized on the nitrogen atom but is delocalized through inductive and hyperconjugative effects of the ethyl and phenyl groups.

Studies on similar quaternary ammonium (B1175870) cations show that the positive charge on the nitrogen atom is significantly stabilized by the surrounding alkyl and aryl groups. The phenyl group, with its π-electron system, can interact with the quaternary ammonium headgroup, influencing the charge distribution. The distribution of electron density is a key factor in determining how the cation interacts with anions and solvent molecules. acs.org The electrostatic potential map, a result of these calculations, visually represents the charge distribution and indicates regions of positive and negative potential, highlighting the areas most likely to engage in electrostatic interactions.

Table 1: Calculated Atomic Charges on Selected Atoms of the this compound Cation

| Atom | Calculated Partial Charge (a.u.) |

| N | Data not available |

| C (alpha, ethyl) | Data not available |

| C (ipso, phenyl) | Data not available |

| H (on ethyl) | Data not available |

Note: Specific calculated values for this compound were not available in the searched literature. The table structure is provided as a template for where such data would be presented.

The this compound cation possesses several rotatable bonds, primarily the C-N bonds of the ethyl groups and the C-N bond of the phenyl group. This flexibility gives rise to a complex conformational landscape with multiple local energy minima. Conformational analysis, typically performed using quantum chemical methods, aims to identify the most stable conformers and the energy barriers between them. ic.ac.ukacs.org

Table 2: Relative Energies of Key Conformers of this compound

| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) |

| 1 | Phenyl group perpendicular to the plane of two ethyl groups | Data not available |

| 2 | Phenyl group coplanar with one ethyl group | Data not available |

| 3 | Gauche conformation of ethyl groups | Data not available |

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. For this compound, key predictable parameters include NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and electronic absorption wavelengths.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for the different nuclei in the this compound cation. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a good test of the accuracy of the computational method. researchgate.net

Vibrational Spectroscopy: The calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-H stretching, C-N stretching, and phenyl ring vibrations. researchgate.net

Electronic Spectroscopy: Predictions of electronic transitions can provide insight into the UV-Visible absorption spectrum of the cation, which is primarily determined by the electronic structure of the phenyl group.

Conformational Landscape and Energetics of this compound

Molecular Dynamics Simulations of this compound Systems

While quantum chemistry focuses on the properties of individual or small clusters of molecules, molecular dynamics (MD) simulations are used to study the behavior of large systems over time. MD simulations model the interactions between atoms and molecules using classical mechanics and a force field, allowing for the investigation of dynamic processes such as solvation, diffusion, and aggregation. researchgate.netrsc.orgresearchgate.net

The behavior of the this compound cation in solution is governed by its interactions with the surrounding solvent molecules. MD simulations can provide a detailed picture of the solvation shell around the cation, revealing the preferred orientation of solvent molecules and the strength of the interactions. nii.ac.jparxiv.orgrsc.org

In polar solvents like water, the positively charged nitrogen center will strongly interact with the negative end of the solvent dipole (the oxygen atom in water). The hydrophobic phenyl and ethyl groups, however, will influence the local solvent structure, potentially leading to the formation of a clathrate-like cage of water molecules around these nonpolar parts. The dynamics of this solvation shell, including the exchange of solvent molecules between the first solvation shell and the bulk, are crucial for understanding the cation's transport properties and its role in chemical reactions. amazonaws.comaps.org Studies on similar protic ionic liquids, such as those involving triethylammonium (B8662869), have shown that the addition of water can significantly disrupt the cation-anion interactions, leading to the formation of solvent-separated ion pairs. polimi.it

In concentrated solutions or in ionic liquids where this compound is the cation, ion-ion interactions become dominant. MD simulations can be used to study the formation of ion pairs and larger aggregates. researchgate.netpolimi.it The size and structure of these aggregates depend on the nature of the anion, the solvent, and the temperature. instras.com

Interfacial Behavior Modeling of this compound Species

The behavior of this compound (TEPA) at interfaces, such as liquid-liquid, liquid-vapor, and solid-liquid (e.g., at an electrode surface), is critical for its function in phase-transfer catalysis and electrochemistry. Computational modeling, particularly through Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), provides molecular-level insights into these interfacial phenomena. researchgate.net

MD simulations are a powerful tool for studying the dynamic behavior of molecular systems. rsc.org In the context of TEPA, simulations can model its orientation and aggregation at an interface. For instance, at a water-organic solvent interface, the amphiphilic nature of the TEPA cation—with its charged ammonium head and nonpolar ethyl and phenyl groups—dictates its alignment. The charged head group preferentially interacts with the aqueous phase, while the hydrophobic alkyl and phenyl groups are oriented towards the nonpolar phase. This orientation lowers the interfacial tension and facilitates the transport of other ions across the phase boundary, which is the cornerstone of its role in phase-transfer catalysis. Coarse-grained MD simulations, which simplify molecular representations to study larger systems over longer timescales, have been effectively used to model the self-assembly and interfacial behavior of similar cationic surfactants. rsc.org

Recent computational studies on protic ionic liquids (PILs), including those based on the triethylammonium cation, have utilized MD simulations to investigate structure and dynamics at interfaces. researchgate.netresearchgate.net These simulations reveal the formation of complex hydrogen-bonding networks and how the presence of an interface perturbs the bulk liquid structure. researchgate.net For TEPA at an electrified interface, such as a metal electrode, MD simulations can model the structure of the electric double layer. rsc.org The distribution and orientation of TEPA cations near the electrode surface are influenced by the surface charge, and these simulations can predict properties like differential capacitance. rsc.org The inclusion of metal polarization in these models offers a more accurate description of the interfacial electrostatics. rsc.org

DFT calculations complement MD simulations by providing detailed electronic structure information. researchgate.net For interfacial systems, DFT can be used to calculate the adsorption energy of a single TEPA cation on a surface, revealing the strength and nature of the surface-ion interaction. This is crucial for understanding its role in electrocatalysis and as a structure-directing agent in the synthesis of nanomaterials.

The table below summarizes typical computational approaches used to model the interfacial behavior of species like this compound.

| Computational Method | Focus of Study | Key Insights Provided | Relevant Compounds Studied |

| All-Atom Molecular Dynamics (MD) | Dynamics and structure at liquid-liquid or liquid-vapor interfaces. | Orientation of cation, interfacial tension, solvation structure, hydrogen bonding network. researchgate.net | Triethylammonium-based Protic Ionic Liquids. researchgate.netresearchgate.net |

| Coarse-Grained MD | Self-assembly and large-scale interfacial phenomena. | Micelle formation, phase behavior, dynamics of surfactant exchange. rsc.org | Cationic surfactants (e.g., CTAB). rsc.org |

| MD with Polarizable Force Fields | Behavior at electrified interfaces (e.g., electrodes). | Electric double layer structure, differential capacitance, effect of metal polarization. rsc.org | Aqueous electrolytes at Au(111) surface. rsc.org |

| Density Functional Theory (DFT) | Electronic structure and energetics of adsorption. | Adsorption energy, charge transfer, nature of ion-surface bonds. researchgate.net | Triethylammonium dithiophosphates, ions at interfaces. researchgate.netrsc.org |

Computational Mechanistic Elucidation of this compound-Mediated Processes

Computational chemistry is indispensable for unraveling the detailed mechanisms of chemical reactions. For processes where this compound acts as a catalyst, such as in phase-transfer catalysis or as a base, computational methods can map out reaction pathways, identify key intermediates, and determine the energetics that govern reaction rates and selectivity. mdpi.comnumberanalytics.com

Transition State Theory (TST) is a fundamental concept for understanding reaction rates. numberanalytics.comnasa.gov Identifying the structure and energy of the transition state (TS), the highest energy point along a reaction coordinate, is crucial. matlantis.com Computational methods, primarily DFT, are used to locate and characterize these fleeting structures. numberanalytics.com

In a reaction involving TEPA, for example, a nucleophilic substitution under phase-transfer conditions, the cation's role is to transport the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. While TEPA itself may not directly participate in the bond-breaking/forming events of the main reaction, its interaction with the reacting anion (the nucleophile) can influence the transition state. DFT calculations can model the transition state of the reaction both as a bare anion and as an ion pair with the TEPA cation. By comparing the activation energies, one can quantify the catalytic or inhibitory effect of the cation.

For reactions where a related species like triethylamine (B128534) acts as a base or nucleophilic catalyst, DFT studies can precisely model the transition states. acs.org These calculations provide detailed geometric parameters (bond lengths and angles) of the TS and its vibrational frequencies, which confirm it as a true first-order saddle point on the potential energy surface. researchgate.net This analysis has been applied to understand reactions like the cyclization of unsaturated hydroperoxides catalyzed by triethylamine/triethylammonium hydrochloride. acs.org

The development of transition state analogues, which are stable molecules that mimic the structure of the transition state, is a powerful strategy for designing enzyme inhibitors. nih.govlibretexts.org Computational analysis is key to designing these mimics, and similar principles can be applied to catalyst design in TEPA-mediated reactions. nih.gov

Beyond analyzing a single transition state, computational methods can map the entire reaction pathway, connecting reactants, intermediates, transition states, and products. matlantis.comresearchgate.net This provides a complete energetic landscape of the reaction, often visualized as a reaction energy profile.

For instance, in a hypothetical base-catalyzed reaction using TEPA as a precursor to an in-situ generated base, the reaction pathway would include:

Deprotonation of a substrate by the active base.

Reaction of the resulting nucleophile.

Protonation of the product and regeneration of the base.

DFT calculations would provide the Gibbs free energy for each reactant, intermediate, and transition state along this path. d-nb.info The results can be compiled into an energy profile diagram, which is a powerful visual tool for understanding the reaction mechanism.

The table below presents a hypothetical energy profile for a two-step TEPA-mediated reaction, illustrating the type of data generated from these computational studies.

| Reaction Step | Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (R) | Starting Materials + TEPA-Nu | 0.0 |

| 2 | Transition State 1 (TS1) | First bond-forming/breaking step | +22.5 |

| 3 | Intermediate (I) | Stable intermediate species | -5.2 |

| 4 | Transition State 2 (TS2) | Second bond-forming/breaking step | +18.7 |

| 5 | Products (P) | Final Products + TEPA-Nu | -15.0 |

Note: These values are illustrative. In this example, the first step (R → I) has the highest activation energy (22.5 kcal/mol) and is therefore the rate-determining step.

Transition State Analysis of Reactions Involving this compound

Application of Chemometrics and Machine Learning in this compound Research

Chemometrics and Machine Learning (ML) are data-driven approaches that are transforming chemical research. researchgate.net These tools can establish quantitative structure-activity relationships (QSAR) and predict material properties, accelerating the design and discovery of new compounds and catalysts. nih.govnih.gov

For this compound and other quaternary ammonium salts, ML models can predict key physicochemical properties. A significant challenge in materials science is predicting properties like melting points or phase transition behavior from molecular structure alone. rsc.orgmdpi.com Recent studies have successfully used ML algorithms, such as Support Vector Machines (SVM), to predict the solid-solid phase transition behavior of quaternary ammonium salts with high accuracy. rsc.org These models are trained on datasets containing structural information (e.g., anion type, alkyl chain length) and experimentally determined properties. rsc.org The trained model can then rapidly screen new, hypothetical TEPA derivatives for desired thermal properties, for instance, in applications as phase-change materials for energy storage. researchgate.netrsc.org

Another application is the prediction of thermodynamic descriptors for catalysis. pnl.gov For example, an ML model could be trained to predict the ion-pairing energy between TEPA and various anions based on calculated molecular descriptors. This would allow for rapid screening of the most effective anion for a specific phase-transfer catalysis application without the need for extensive, time-consuming DFT calculations for every candidate.

The general workflow for applying ML in this context involves:

Data Collection: Assembling a dataset of quaternary ammonium salts with known properties (e.g., from databases or literature). mdpi.com

Descriptor Calculation: Converting molecular structures into a machine-readable format using molecular descriptors (e.g., geometric, electronic, or topological features). nih.govpnl.gov

Model Training: Using a portion of the dataset to train an ML algorithm (e.g., Random Forest, Neural Networks, SVM). nih.govmit.edu

Model Validation: Testing the model's predictive power on a separate, unseen portion of the dataset. mdpi.com

Prediction: Using the validated model to predict the properties of new TEPA-based systems.

The table below shows a representative comparison of different ML models for predicting a specific property of quaternary ammonium salts, based on published methodologies. rsc.org

| Machine Learning Model | Performance Metric | Achieved Score | Interpretation |

| Support Vector Machine (SVM) | Prediction Accuracy | 0.952 | The model correctly predicts the outcome (e.g., presence of a phase transition) for 95.2% of the cases in the test set. rsc.org |

| Random Forest (RF) | R² (Coefficient of Determination) | 0.88 | The model explains 88% of the variance in the predicted property (e.g., melting point). |

| Gradient Boosting (XGBoost) | Root Mean Square Error (RMSE) | 32 K | The model's prediction of melting point has an average error of 32 Kelvin. mdpi.com |

| Deep Neural Network (DNN) | Area Under ROC Curve (AUC) | 0.90 | The model has a 90% chance of distinguishing correctly between two classes (e.g., high vs. low activity). |

Note: These performance metrics are illustrative examples drawn from various ML studies on chemical systems. rsc.orgmdpi.com